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Compound of Interest

Compound Name: Diethyl allyl phosphate

Cat. No.: B041220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl allyl phosphate (DEAP) is a versatile organophosphate compound with a range of

applications in organic synthesis and materials science. Its unique structure, featuring a

reactive allyl group and a phosphate moiety, allows it to participate in various chemical

transformations. This guide provides a comprehensive overview of the synthesis, properties,

and key applications of diethyl allyl phosphate, with a focus on quantitative data, detailed

experimental protocols, and mechanistic insights.

Chemical and Physical Properties
Diethyl allyl phosphate is a colorless liquid with the chemical formula C₇H₁₅O₄P. A summary

of its key physical and chemical properties is presented in the table below.
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Property Value Reference

CAS Number 3066-75-9 [1]

Molecular Formula C₇H₁₅O₄P [1]

Molecular Weight 194.17 g/mol [1]

Density 1.09 g/mL at 25 °C [1]

Boiling Point 45-46 °C [1]

Refractive Index (n20/D) 1.422 [1]

Flash Point 110 °C (230 °F) - closed cup [1]

SMILES String CCOP(=O)(OCC)OCC=C [1]

InChI Key
GZNJJEODYYLYSA-

UHFFFAOYSA-N
[1]

Spectroscopic Data
The structural characterization of diethyl allyl phosphate is crucial for its identification and

purity assessment. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H NMR ~5.9 m -CH=

~5.3 m =CH₂

~4.6 d O-CH₂-CH=

~4.1 q O-CH₂-CH₃

~1.3 t -CH₃

¹³C NMR ~132 -CH=

~118 =CH₂

~68 O-CH₂-CH=

~64 O-CH₂-CH₃

~16 -CH₃

³¹P NMR ~ -2.0

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The data presented here are approximate values.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)

~1645 Medium C=C stretch (allyl)

~1270 Strong P=O stretch

~1030 Strong P-O-C stretch

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of diethyl allyl phosphate is expected to show a

molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for organophosphates

involve the loss of alkoxy and alkyl groups. Key fragments for DEAP would likely include:

Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺

Loss of an ethyl group (-C₂H₅): [M - 29]⁺

Loss of the allyl group (-C₃H₅): [M - 41]⁺

Synthesis of Diethyl Allyl Phosphate
A common method for the synthesis of diethyl allyl phosphate involves the reaction of

phosphorus oxychloride (POCl₃) with ethanol and allyl alcohol.

Experimental Protocol: Synthesis from Phosphorus
Oxychloride
Materials:

Phosphorus oxychloride (POCl₃)

Anhydrous ethanol

Allyl alcohol

Anhydrous diethyl ether or other suitable aprotic solvent

Triethylamine or pyridine (as a base)

Ice bath

Magnetic stirrer

Separatory funnel

Rotary evaporator
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Procedure:

To a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet,

add a solution of anhydrous ethanol (2 equivalents) and allyl alcohol (1 equivalent) in

anhydrous diethyl ether.

Cool the flask in an ice bath to 0 °C with stirring.

Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether

from the dropping funnel. Maintain the temperature below 5 °C.

After the addition is complete, add triethylamine (3 equivalents) dropwise to neutralize the

HCl formed during the reaction.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Filter the reaction mixture to remove the triethylammonium chloride salt.

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

diethyl allyl phosphate.

Purify the product by vacuum distillation.
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Phosphorus Oxychloride (POCl₃)

Reaction at 0°C to rt

Ethanol (2 eq.)

Allyl Alcohol (1 eq.)

Triethylamine (Base)

Diethyl Ether

Diethyl Allyl Phosphate

Click to download full resolution via product page

Synthesis of Diethyl Allyl Phosphate.

Applications of Diethyl Allyl Phosphate
Flame Retardant
Diethyl allyl phosphate can be utilized as a reactive flame retardant. The allyl group allows for

its incorporation into polymer chains via free-radical polymerization. Phosphorus-based flame

retardants generally act through two main mechanisms:

Condensed Phase Mechanism: Upon heating, the phosphate decomposes to form

phosphoric acid, which promotes the formation of a char layer on the polymer surface. This

char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.

Gas Phase Mechanism: Volatile phosphorus-containing radicals can be released into the gas

phase, where they act as radical scavengers, interrupting the combustion cycle.
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Diethyl Allyl Phosphate in Polymer
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Mechanism of Phosphorus Flame Retardants.

Reagent in Organic Synthesis
a) Hydrogen Acceptor in Palladium-Catalyzed Oxidations

Diethyl allyl phosphate serves as an efficient hydrogen acceptor in palladium-catalyzed

oxidation of alcohols to aldehydes and ketones.[2][3] The reaction proceeds under mild

conditions and offers a good alternative to traditional oxidizing agents.

Materials:

Benzyl alcohol

Diethyl allyl phosphate
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Palladium(II) acetate (Pd(OAc)₂)

Sodium carbonate (Na₂CO₃)

N,N-Dimethylformamide (DMF)

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve benzyl alcohol (1 mmol), diethyl allyl phosphate (1.2

mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (1.2 mmol) in DMF (5 mL).

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction with water and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting benzaldehyde by column chromatography.
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Alcohol
(e.g., Benzyl Alcohol)

Reaction

Diethyl Allyl Phosphate
(Hydrogen Acceptor)

Pd(OAc)₂ (catalyst)
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(e.g., Benzaldehyde)
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Pd-Catalyzed Oxidation of Alcohols.

b) Synthesis of β-Lactams

While specific protocols for the direct use of diethyl allyl phosphate in the Staudinger

synthesis of 3-vinyl-β-lactams are not readily available, related phosphonates are employed in

similar transformations. The general principle involves the reaction of a ketene with an imine.

The phosphonate group can be incorporated into either the ketene or the imine precursor.

Toxicology and Safety
Detailed toxicological data for diethyl allyl phosphate is limited.[4] However, as an

organophosphate, it should be handled with care. Organophosphorus compounds are known to

be neurotoxic, primarily through the inhibition of acetylcholinesterase.[5] It is recommended to

handle diethyl allyl phosphate in a well-ventilated fume hood and to wear appropriate

personal protective equipment, including gloves and safety glasses.[1]

Role in Drug Development
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The application of diethyl allyl phosphate itself in drug development is not well-documented.

However, the closely related diethyl allylphosphonate serves as a versatile building block in the

synthesis of biologically active molecules.[2][6][7] The phosphonate moiety is often used as a

stable bioisostere for a phosphate group in drug design, enhancing metabolic stability. The allyl

group provides a reactive handle for further chemical modifications.

Conclusion
Diethyl allyl phosphate is a valuable chemical intermediate with established applications in

materials science as a flame retardant and in organic synthesis as a reagent for oxidation

reactions. While its direct role in drug development is not prominent, its structural analogue,

diethyl allylphosphonate, is a key precursor for various biologically active compounds. Further

research into the reactivity and applications of diethyl allyl phosphate could unveil new

opportunities in both synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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